molecular formula C19H18ClN3O B10978146 4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-methylpyrrolidin-2-one

4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-methylpyrrolidin-2-one

Cat. No.: B10978146
M. Wt: 339.8 g/mol
InChI Key: RZVYBVQVMWAOIM-UHFFFAOYSA-N
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Description

4-[1-(4-CHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-METHYL-2-PYRROLIDINONE is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-CHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-METHYL-2-PYRROLIDINONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the 4-chlorobenzyl group: This step involves the alkylation of the benzimidazole core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the pyrrolidinone ring: The final step involves the cyclization of the intermediate product with a suitable reagent to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-CHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-METHYL-2-PYRROLIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[1-(4-CHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-METHYL-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methanol
  • 1-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole
  • 2-(4-Chlorobenzyl)-1H-benzimidazole

Uniqueness

4-[1-(4-CHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-METHYL-2-PYRROLIDINONE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the 4-chlorobenzyl group and the pyrrolidinone ring differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one

InChI

InChI=1S/C19H18ClN3O/c1-22-12-14(10-18(22)24)19-21-16-4-2-3-5-17(16)23(19)11-13-6-8-15(20)9-7-13/h2-9,14H,10-12H2,1H3

InChI Key

RZVYBVQVMWAOIM-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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